

# Spectroscopic and Structural Elucidation of Biphenyl-4-amidoxime: A Technical Guide

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## Compound of Interest

Compound Name: Biphenyl-4-amidoxime

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This technical guide provides a comprehensive overview of the spectroscopic data for **Biphenyl-4-amidoxime** (CAS No: 40019-44-1), a valuable synthetic intermediate in pharmaceutical research. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on the analysis of its chemical structure and data from closely related analogues.

## Physicochemical Properties

**Biphenyl-4-amidoxime**, with the formal name N'-hydroxy-[1,1'-biphenyl]-4-carboximidamide, is a crystalline solid.<sup>[1][2]</sup> Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O <sup>[1][2]</sup>
Molecular Weight	212.3 g/mol <sup>[1]</sup>
CAS Number	40019-44-1
Appearance	Crystalline solid
Purity	≥97%
λ <sub>max</sub>	271 nm

## Synthesis of Biphenyl-4-amidoxime

A general and widely used method for the synthesis of amidoximes involves the nucleophilic addition of hydroxylamine to a nitrile precursor. For **Biphenyl-4-amidoxime**, the synthesis would typically proceed from Biphenyl-4-carbonitrile.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Biphenyl-4-carbonitrile (1 equivalent) in ethanol.
- **Reagent Addition:** Add hydroxylamine hydrochloride (2 equivalents) and a base such as sodium hydroxide or triethylamine (2-3 equivalents) to the solution.
- **Reaction Conditions:** Heat the mixture to reflux (approximately 80°C) and stir for 2 to 4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.
- **Extraction:** Add water to the residue and extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x 15 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **Biphenyl-4-amidoxime**.

## Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for **Biphenyl-4-amidoxime** based on its chemical structure and known data for related compounds.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of **Biphenyl-4-amidoxime** is expected to show distinct signals for the aromatic protons of the two phenyl rings and the protons of the amidoxime group.

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity
Aromatic Protons (unsubstituted ring)	7.30 - 7.60	Multiplet
Aromatic Protons (substituted ring)	7.60 - 7.80	Multiplet
-NH <sub>2</sub>	5.50 - 6.00	Broad Singlet
-OH	9.00 - 9.50	Broad Singlet

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)
C=N (amidoxime)	145 - 155
Aromatic C-H	125 - 130
Aromatic Quaternary C	130 - 145

The IR spectrum is useful for identifying the key functional groups present in **Biphenyl-4-amidoxime**.

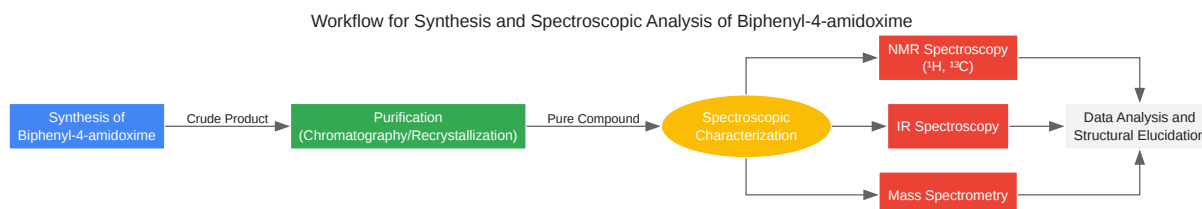
Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3400 - 3500	N-H stretching (asymmetric and symmetric)	Medium
3150 - 3300	O-H stretching	Broad
3000 - 3100	Aromatic C-H stretching	Medium
1640 - 1680	C=N stretching	Strong
1580 - 1600	C=C stretching (aromatic)	Medium
1380	N-H bending	Medium
900 - 950	N-O stretching	Medium

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter	Expected Value/Observation
Molecular Ion (M <sup>+</sup> )	m/z = 212.10
Major Fragments	Expected fragmentation would involve the loss of small neutral molecules such as H <sub>2</sub> O, NH <sub>3</sub> , and cleavage of the biphenyl linkage.

## Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **Biphenyl-4-amidoxime**.



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Caption: General workflow from synthesis to spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of **Biphenyl-4-amidoxime** for researchers and professionals in the field of drug development and chemical synthesis. The provided data, while based on established principles of spectroscopy and analysis of related structures, should be confirmed with experimental data when available.

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## References

- 1. caymanchem.com [caymanchem.com]
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